molecular formula C19H19N5O4 B11014030 N-(2-methoxybenzyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide

N-(2-methoxybenzyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide

Cat. No.: B11014030
M. Wt: 381.4 g/mol
InChI Key: RKNPJFOMNMQNJB-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzotriazinone moiety, which is known for its stability and reactivity, making it a valuable candidate for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide typically involves multiple steps, starting with the preparation of the benzotriazinone core. One common method involves the cyclization of 2-nitrobenzylamine with acetic anhydride to form the benzotriazinone ring. This intermediate is then reacted with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride to introduce the methoxybenzyl group. Finally, the glycinamide moiety is attached through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The benzotriazinone ring can be reduced to a dihydrobenzotriazine under mild reducing conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of a hydroxylated derivative.

    Reduction: Formation of a dihydrobenzotriazine derivative.

    Substitution: Formation of substituted benzotriazinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its stable benzotriazinone core makes it an excellent candidate for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, N-(2-methoxybenzyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is investigated for its potential as a biochemical probe. Its ability to interact with various biomolecules allows researchers to study protein-ligand interactions and enzyme activity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may offer advantages in drug design, particularly in developing inhibitors for specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which N-(2-methoxybenzyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The benzotriazinone core can form stable complexes with metal ions, which may inhibit enzyme activity by blocking the active site. Additionally, the methoxybenzyl group can enhance the compound’s binding affinity to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxybenzyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide stands out due to its combination of a benzotriazinone core with a methoxybenzyl group and a glycinamide moiety. This unique structure provides a balance of stability and reactivity, making it versatile for various applications in research and industry.

Properties

Molecular Formula

C19H19N5O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide

InChI

InChI=1S/C19H19N5O4/c1-28-16-9-5-2-6-13(16)10-20-17(25)11-21-18(26)12-24-19(27)14-7-3-4-8-15(14)22-23-24/h2-9H,10-12H2,1H3,(H,20,25)(H,21,26)

InChI Key

RKNPJFOMNMQNJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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